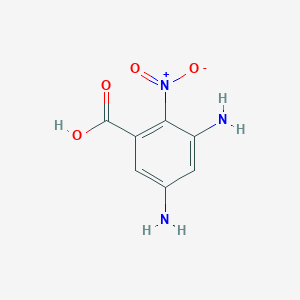

3,5-Diamino-2-nitrobenzoic acid

Description

Contextual Significance of Substituted Benzoic Acids in Organic and Materials Chemistry

Substituted benzoic acids are a class of organic compounds that have a carboxylic acid group attached to a benzene (B151609) ring, which is further modified with one or more functional groups. This structural motif is of paramount importance in both organic and materials chemistry due to the diverse properties and applications that arise from the nature and position of these substituents.

In organic synthesis, the carboxylic acid group of benzoic acids is a versatile functional handle. It can be readily converted into a wide array of other functional groups, including esters, amides, acid chlorides, and alcohols. The substituents on the aromatic ring play a crucial role in modulating the reactivity of the carboxylic acid and the ring itself. Electron-withdrawing groups, such as nitro groups, increase the acidity of the carboxylic acid and deactivate the ring towards electrophilic substitution. researchgate.net Conversely, electron-donating groups, like amino groups, decrease the acidity and activate the ring. This interplay of electronic effects allows for precise control over reaction pathways and the synthesis of complex molecules.

In materials chemistry, substituted benzoic acids are utilized as building blocks for a variety of functional materials. For instance, they are employed in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The geometry and functionality of the benzoic acid ligand directly influence the structure and properties of the resulting MOF. Furthermore, the presence of specific functional groups can impart desired properties such as luminescence, conductivity, or catalytic activity. Aromatic amino and nitro compounds, in particular, are precursors to dyes, polymers, and energetic materials. mdpi.com The amino groups can participate in polymerization reactions, while the nitro groups are often associated with thermal stability and energetic properties. Recent research has also highlighted the potential of nitroaromatic compounds in the development of materials for treating and imaging tumor hypoxia. nih.govmdpi.com

Research Gaps and Opportunities for 3,5-Diamino-2-nitrobenzoic Acid

Despite the broad importance of substituted benzoic acids, a detailed survey of the scientific literature reveals a significant research gap concerning this compound. While its existence is confirmed through chemical supplier listings and a designated CAS number (54002-37-8), there is a notable absence of peer-reviewed studies detailing its synthesis, characterization, and potential applications. nih.govresearchgate.net

This lack of specific research presents a number of opportunities for investigation. A primary research opportunity lies in the development of an efficient and scalable synthesis for this compound. Synthetic routes could potentially be adapted from methodologies used for structurally related compounds. For example, the synthesis of 3,4-diaminobenzoic acid has been achieved through a multi-step process involving acetylation, nitration, hydrolysis, and reduction. A similar strategy, starting from a different commercially available precursor, could potentially yield this compound.

Furthermore, a thorough characterization of the physicochemical properties of this compound is warranted. This would include detailed spectroscopic analysis (NMR, IR, UV-Vis, and mass spectrometry) and thermal analysis (TGA, DSC) to understand its structural features and stability.

The unique arrangement of functional groups in this compound suggests several avenues for application-oriented research. The presence of two amino groups and a nitro group on the same aromatic ring makes it a potential precursor for the synthesis of:

Novel Heterocyclic Compounds: The vicinal amino and nitro groups could be utilized in cyclization reactions to form unique heterocyclic scaffolds, which are often the core structures of pharmacologically active molecules.

High-Performance Polymers: The diamino functionality allows for its use as a monomer in polymerization reactions to create novel polyamides or polyimides. The presence of the nitro group could impart enhanced thermal stability or other desirable properties to the resulting polymers.

Energetic Materials: The combination of amino (electron-donating) and nitro (electron-withdrawing) groups on an aromatic ring is a common feature in energetic materials. Investigation into the thermal and explosive properties of this compound and its derivatives could be a fruitful area of research.

Functional Dyes: The chromophoric nitro group and auxochromic amino groups suggest that this compound could serve as a scaffold for the development of new dyes with specific absorption and emission properties.

In essence, this compound represents an underexplored molecule with significant potential for contributing to various areas of advanced chemical research. The elucidation of its synthetic pathways and a comprehensive study of its properties and reactivity are key steps toward unlocking its utility in the development of new materials and chemical entities.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 54002-37-8 | nih.gov |

| Molecular Formula | C₇H₇N₃O₄ | nih.gov |

| Molecular Weight | 197.15 g/mol | nih.gov |

| Boiling Point | 576.1°C at 760 mmHg | nih.gov |

| Density | 1.665 g/cm³ | nih.gov |

| Flash Point | 302.2°C | nih.gov |

| Refractive Index | 1.749 | nih.gov |

| LogP | 2.143 | nih.gov |

| PSA | 135.16 Ų | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diamino-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,8-9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKQMZQIEUMDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631177 | |

| Record name | 3,5-Diamino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54002-37-8 | |

| Record name | 3,5-Diamino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 3,5 Diamino 2 Nitrobenzoic Acid

Precursor Synthesis and Regioselective Functionalization

The synthesis of 3,5-diamino-2-nitrobenzoic acid typically begins with the functionalization of simpler aromatic precursors. This involves carefully controlled nitration and reduction reactions to introduce the desired amino and nitro groups at specific positions on the benzoic acid ring.

Nitration Pathways of Aromatic Precursors

The introduction of nitro groups onto an aromatic ring is a key step in the synthesis of the target compound. Benzoic acid is a common starting material. dissertationtopic.netchemicalbook.com The carboxyl group on benzoic acid is a deactivating, meta-directing group for electrophilic aromatic substitution. However, the synthesis of 3,5-dinitrobenzoic acid, a precursor to the target molecule, requires forcing conditions.

The nitration of benzoic acid to 3,5-dinitrobenzoic acid is typically achieved using a mixture of concentrated sulfuric acid and fuming nitric acid. chemicalbook.comorgsyn.org The reaction often requires elevated temperatures and extended reaction times to achieve a good yield. orgsyn.org For instance, one method involves heating benzoic acid in a mixture of concentrated sulfuric acid and fuming nitric acid at temperatures ranging from 70°C to 135°C. orgsyn.org Another approach utilizes a microchannel reactor to improve reaction control and safety, particularly as the traditional batch process can be hazardous. google.com

An alternative precursor is 3-nitrobenzoic acid, which can be further nitrated to yield 3,5-dinitrobenzoic acid. orgsyn.org The initial nitro group further deactivates the ring, making the second nitration even more challenging.

Table 1: Nitration Conditions for Benzoic Acid

| Nitrating Agent | Co-reagent | Temperature | Reaction Time | Yield of 3,5-Dinitrobenzoic Acid | Reference |

|---|---|---|---|---|---|

| Fuming Nitric Acid | Concentrated Sulfuric Acid | 70-90°C, then 135-145°C | Several hours | 54-58% | orgsyn.org |

| 98% Nitric Acid | 20% Oleum | 60-80°C | 10 hours | 72% | dissertationtopic.net |

Advanced Synthetic Routes for Specific Functional Group Introduction

More advanced synthetic strategies allow for precise control over the introduction of functional groups. Multi-component reactions, for example, can be employed to construct complex molecules in a single step. rsc.org For the synthesis of specifically substituted benzoic acid derivatives, these methods can offer high efficiency and regioselectivity.

Furthermore, the use of modern catalytic systems, such as those based on transition metals, can enable functionalizations that are difficult to achieve through classical methods. jsynthchem.com These can include directed C-H activation/functionalization to introduce substituents at specific positions on the aromatic ring.

Derivatization Reactions of this compound

Once synthesized, this compound can be further modified at its functional groups to create a variety of derivatives with tailored properties.

Modification of the Carboxylic Acid Moiety (e.g., Esterification)

The carboxylic acid group can be readily converted into esters through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. truman.edu For example, 3-nitrobenzoic acid can be esterified with methanol (B129727) using sulfuric acid as a catalyst. truman.edu

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate esterification under milder conditions. jocpr.com This method is particularly useful for more sensitive substrates.

Modification of Amino Groups (e.g., Acylation, N-Alkylation)

The amino groups of this compound are nucleophilic and can undergo a range of reactions, including acylation and N-alkylation.

Acylation: The amino groups can be acylated using acyl chlorides or anhydrides to form amides. For instance, diamino benzoic acid methyl esters have been reacted with α-bromo acetyl chloride to yield bromo-derivatives. researchgate.net This reaction introduces a new functional group that can be further modified.

N-Alkylation: While direct N-alkylation can sometimes be challenging to control, reductive amination is a common method for introducing alkyl groups. This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. High temperatures during the reduction of nitroarenes can sometimes lead to N-alkylation as a side reaction. researchgate.net

The ability to selectively modify the different functional groups of this compound allows for the synthesis of a diverse library of compounds for various applications.

Transformations Involving the Nitro Group (e.g., Further Reduction, Nucleophilic Aromatic Substitution)

The nitro group on the this compound scaffold is a key site for further functionalization. Its electron-withdrawing nature not only influences the reactivity of the aromatic ring but also presents opportunities for transformation through reduction or substitution reactions.

Further Reduction

The most direct transformation of the nitro group is its reduction to a primary amine, which would convert this compound into 2,3,5-triaminobenzoic acid. The selective reduction of a nitro group in the presence of other reducible functionalities is a common challenge in organic synthesis. A variety of reagents have been developed for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.org These methods are crucial to avoid the reduction of the carboxylic acid group.

Commonly, catalytic hydrogenation is employed for this purpose. Catalysts such as Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel are effective. google.com The reaction conditions, including solvent, temperature, pressure, and catalyst choice, must be carefully optimized to ensure the selective reduction of the nitro group without affecting the carboxylic acid. For instance, the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Ni/SiO2 has been shown to be highly efficient for reducing aromatic nitro compounds with high conversion and selectivity. researchgate.net Other systems, such as sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts like iron(II) chloride (FeCl₂) or nickel complexes, have also been developed for the selective reduction of nitroarenes, particularly in the presence of sensitive functional groups like esters. d-nb.infojsynthchem.com

The choice of reducing agent can be critical for selectivity. For example, systems like hydrazine glyoxylate (B1226380) with zinc or magnesium powder have been shown to selectively reduce aromatic nitro groups at room temperature, even in the presence of functionalities like carboxylic acids.

Table 1: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reducing System | Catalyst/Additive | Notes |

| Catalytic Hydrogenation | Pd/C, Pt, Raney Ni | Common industrial method; requires careful control of conditions. google.com |

| Hydrazine Hydrate | Ni/SiO2 | Efficient and reusable catalyst system. researchgate.net |

| Sodium Borohydride (NaBH₄) | FeCl₂ or Ni(PPh₃)₄ | Offers high chemoselectivity for nitro groups over other functionalities like esters. d-nb.infojsynthchem.com |

| Hydrazine Glyoxylate | Zinc or Magnesium Powder | Effective for selective reduction at room temperature in the presence of carboxylic acids. |

Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. For SNAr to occur, two main conditions must be met: the presence of a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgopenstax.org

In the case of this compound, there isn't an inherent leaving group like a halogen. However, under certain conditions, a nitro group itself can be displaced by a strong nucleophile, although this is less common than halide displacement. More plausibly, if a precursor to this compound contained a leaving group (e.g., a halogen at the 2-position), the nitro group at the 2-position and the amino groups at the 3 and 5 positions would have a significant directing effect. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. openstax.orgnih.gov

The two amino groups, being strong activating groups for electrophilic substitution, have an opposing electronic effect. However, in the context of SNAr, the powerful electron-withdrawing resonance effect of the nitro group would dominate, making the carbon atom to which it is attached highly electrophilic. A nucleophile could potentially attack this carbon, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, before the expulsion of the nitro group as a leaving group (NO₂⁻). openstax.orgscranton.edu Such reactions are highly dependent on the nucleophile and the specific reaction conditions.

Control of Reaction Conditions and Selectivity in Synthesis

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over reaction conditions to achieve the desired regioselectivity and functional group tolerance. The starting material for such a synthesis would likely be a more readily available nitrobenzoic acid derivative, which is then functionalized through a series of controlled nitration, reduction, and potentially amination steps.

A plausible synthetic route could start from 3,5-dinitrobenzoic acid. orgsyn.org The challenge lies in the selective reduction of one nitro group to an amino group, followed by the introduction of the second amino group and a third nitro group at specific positions, or the selective reduction of a trinitro-precursor.

Achieving selectivity often involves a multi-step process with protection and deprotection of functional groups. For example, to synthesize 3,4-diaminobenzoic acid, a process involving acetylation of 4-aminobenzoic acid, followed by nitration, hydrolysis, and then reduction has been reported. researchgate.net A similar strategic approach would be necessary for this compound.

The control of selectivity can be managed by several factors:

Choice of Reagents: As discussed in the reduction of the nitro group, the choice of reducing agent is paramount for chemoselectivity. Mild reducing agents or specific catalytic systems can target one functional group while leaving others intact. organic-chemistry.orgd-nb.info

Reaction Temperature and Time: Lowering the reaction temperature can often increase selectivity by favoring the kinetic product over the thermodynamic one. Similarly, controlling the reaction time can prevent side reactions or over-reduction.

Catalyst Design: The use of specifically designed catalysts can influence the outcome of a reaction. For instance, solid acid catalysts with controlled surface hydrophobicity have been used to achieve selectivity in the synthesis of benzoazoles. rsc.org In catalytic reductions, the choice of metal and support can significantly impact selectivity. google.com

Protecting Groups: The amino and carboxylic acid groups can be protected to prevent them from reacting in subsequent steps. For example, an amino group can be acetylated to form an amide, which moderates its activating effect and protects it from oxidation or other reactions. libretexts.org The carboxylic acid could be esterified. After the desired transformations are complete, the protecting groups are removed.

Table 2: Factors Influencing Selectivity in Synthesis

| Factor | Influence on Selectivity | Example Application |

| Reagent Choice | Can target specific functional groups. | Using NaBH₄/FeCl₂ to reduce a nitro group without affecting an ester group. d-nb.info |

| Temperature Control | Can favor kinetic products and prevent side reactions. | Nitration reactions are often run at low temperatures to control regioselectivity. |

| Catalyst Selection | Can direct the reaction to a specific site or product. | Using Ni-M-Al three-way catalysts to reduce hydrogenation pressure and catalyst quantity in diaminobenzoic acid synthesis. google.com |

| Protecting Groups | Temporarily block reactive sites. | Acetylation of an amine to control its reactivity during nitration. libretexts.org |

By carefully manipulating these factors, chemists can navigate the complex reaction landscape of polysubstituted aromatic compounds to selectively synthesize target molecules like this compound.

Structural Elucidation and Solid State Characteristics of 3,5 Diamino 2 Nitrobenzoic Acid and Its Derivatives

Advanced X-ray Crystallography Studies

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the electron density and, consequently, the atomic positions.

Single crystal X-ray diffraction studies provide unparalleled insight into the molecular geometry and conformational flexibility of 3,5-diamino-2-nitrobenzoic acid and its derivatives. For instance, in the case of 2-amino-5-nitrobenzoic acid, the molecule is essentially planar. nih.gov However, in derivatives like 3-chloro-2-nitrobenzoic acid, the nitro group can be significantly twisted out of the plane of the benzene (B151609) ring, with dihedral angles approaching 89°. nih.gov Similarly, in two different polymorphic forms of 3,5-dinitrobenzoic acid, one of the nitro groups is rotated out of the aromatic ring's plane by approximately 20-24 degrees. researchgate.net

The conformation of the carboxylic acid group is also a key feature. In many derivatives, this group can be nearly coplanar with the benzene ring or slightly twisted. nih.gov The specific arrangement of substituents on the benzene ring significantly influences these conformational parameters due to steric and electronic effects.

Table 1: Selected Crystallographic Data for 3,5-Dinitrobenzoic Acid Polymorphs

| Parameter | Polymorph 1 (P2(1)/c) | Polymorph 2 (C2/c) |

|---|---|---|

| Formula | C₇H₄N₂O₆ | C₇H₄N₂O₆ |

| Molecular Weight | 212.1 g/mol | 212.1 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2(1)/c | C2/c |

| a (Å) | 10.0290(6) | 21.036(2) |

| b (Å) | 8.8711(7) | 8.7331(6) |

| c (Å) | 9.514(2) | 9.7659(8) |

| β (°) | 95.639(12) | 111.051(7) |

| Volume (ų) | 842.4(3) | 1674.3(5) |

Data sourced from a study on the two polymorphs of 3,5-dinitrobenzoic acid. researchgate.net

The solid-state architecture of these compounds is heavily influenced by a variety of intermolecular interactions. Hydrogen bonding is a predominant force, with the carboxylic acid, amino, and nitro groups all capable of participating as donors or acceptors. nih.govresearchgate.net In many nitrobenzoic acid derivatives, the carboxylic acid groups form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. nih.govresearchgate.netresearchgate.net

Amino groups introduce N-H···O and N-H···N hydrogen bonds, further extending the supramolecular network. mdpi.com For example, in 2-amino-5-nitrobenzoic acid, intermolecular N-H···O and C-H···O hydrogen bonds link the primary dimers into more complex motifs. nih.gov The nitro group, while a weaker hydrogen bond acceptor, can also participate in these interactions. nih.gov

Polymorphism is a critical consideration, as different polymorphs can exhibit varying physical properties. For example, two monoclinic polymorphs of 3,5-dinitrobenzoic acid have been identified, differing in their space groups and unit cell dimensions, though their molecular conformations and hydrogen bonding patterns are quite similar. researchgate.net The ability to control the formation of specific polymorphs is a key aspect of crystal engineering. mdpi.com The analysis of crystal packing can also help in understanding and predicting crystal morphology. mdpi.com

Spectroscopic Characterization Techniques for Structural Confirmation

While X-ray crystallography provides a definitive solid-state structure, spectroscopic techniques are invaluable for confirming the structure, particularly in non-crystalline states, and for providing complementary information.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be used to confirm their presence.

In this compound and its derivatives, characteristic vibrational bands can be observed. For example, FTIR spectra of diamino compounds show N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. researchgate.netresearchgate.net The nitro group (NO₂) exhibits characteristic asymmetric and symmetric stretching bands, usually found between 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. researchgate.net The carboxylic acid group presents a strong C=O stretching vibration around 1650-1750 cm⁻¹ and a broad O-H stretch. ijtsrd.com

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. ijtsrd.comnih.gov The combination of FTIR and FT-Raman allows for a more complete vibrational assignment, often aided by theoretical calculations using methods like Density Functional Theory (DFT). ijtsrd.comnih.govsigmaaldrich.com

Table 2: Representative Vibrational Frequencies for Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1400 |

| Carboxyl (C=O) | Stretching | 1650 - 1750 |

Note: These are general ranges and can vary based on the specific molecular environment. researchgate.netresearchgate.netijtsrd.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of this compound and its derivatives, the chemical shifts of the aromatic protons are influenced by the electronic effects of the amino, nitro, and carboxylic acid groups. researchgate.net The protons of the amino groups typically appear as broad signals. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are indicative of the substitution pattern. chemicalbook.comchemicalbook.comyoutube.com Quaternary carbons, those not bonded to any hydrogens, generally show weaker signals. youtube.com The carboxyl carbon appears at a characteristic downfield shift.

Table 3: Illustrative ¹³C NMR Chemical Shifts for Substituted Benzoic Acids

| Carbon Type | Approximate Chemical Shift (ppm) |

|---|---|

| Alkane Carbons | 0 - 40 |

| Alkene Carbons | 100 - 150 |

| Aromatic Carbons | 110 - 170 |

| Carboxyl Carbon | 165 - 185 |

Note: These are general ranges and the exact chemical shifts depend on the specific substituents and solvent. wisc.edu

Electronic Circular Dichroism (ECD) for Chiroptical Properties

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for investigating the chiroptical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample as a function of wavelength. This differential absorption, known as the Cotton effect, provides detailed information about the stereochemistry and electronic structure of a molecule. For a molecule to be ECD active, it must be chiral, meaning it is non-superimposable on its mirror image.

As of the current literature review, no specific experimental or theoretical studies on the Electronic Circular Dichroism (ECD) of this compound have been published. Therefore, a direct analysis of its chiroptical properties based on ECD data is not possible at this time.

However, we can discuss the expected chiroptical properties of this compound should it be resolved into its enantiomers or derivatized with a chiral auxiliary. The chiroptical properties would arise from the electronic transitions associated with the chromophores present in the molecule. The primary chromophore is the nitro-substituted benzene ring, which is further functionalized with two amino groups and a carboxylic acid group.

The electronic transitions in the aromatic system, such as the π → π* and n → π* transitions, would be the main contributors to the ECD spectrum. The presence of the electron-withdrawing nitro group and the electron-donating amino groups significantly influences the electronic distribution and the energy of the molecular orbitals of the benzene ring. These substituents would likely lead to characteristic Cotton effects in the ECD spectrum.

The precise nature of the ECD spectrum, including the sign and magnitude of the Cotton effects, would be highly sensitive to the absolute configuration of the chiral center, if one were introduced, and the conformation of the molecule in solution. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be a valuable tool to predict the ECD spectrum and correlate it with the absolute configuration of any chiral derivatives of this compound.

Hypothetical ECD Data for a Chiral Derivative of this compound

Should a chiral derivative of this compound be synthesized, its ECD spectrum would be key to elucidating its three-dimensional structure. The following table illustrates the type of data that would be obtained and analyzed.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Transition Assignment (Hypothetical) |

| ~350 | Positive/Negative | n → π* (NO₂) |

| ~280 | Positive/Negative | π → π* (Aromatic) |

| ~240 | Positive/Negative | π → π* (Aromatic) |

Note: The signs and exact wavelengths are hypothetical and would depend on the specific chiral derivative and its absolute configuration.

Research Findings on Analogous Compounds

Studies on other chiral aromatic amino acids and nitroaromatic compounds provide some insight into the potential chiroptical properties. For instance, research on chiral diamino carboxylic acids has shown uniform peaks in their CD spectra, which can be used to understand symmetry breaking in these molecules. nih.gov The position of the nitro group on an aromatic ring and the presence of other functional groups are known to influence the mutagenicity and other biological activities, which are ultimately linked to their electronic properties.

Insufficient Data for Article on the Coordination Chemistry of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific data to construct a detailed article on the coordination chemistry of this compound as a ligand.

The requested article outline required in-depth information on several specific topics, including the ligand's binding modes, the role of its carboxylate, amino, and nitro groups in metal chelation, its denticity, and the synthesis and structural analysis of its metal complexes, including solvent-dependent self-assembly of coordination polymers.

The search included queries for the compound by name and its CAS number (54002-37-8) in conjunction with terms like "metal complex," "coordination polymer," "crystal structure," and "ligand binding." The results were limited to supplier information and patents concerning the synthesis of related, but distinct, compounds.

Without primary research data on the synthesis, characterization, and structural features of coordination compounds derived from this compound, it is not possible to generate the scientifically accurate and detailed article as per the user's structured request.

Coordination Chemistry of 3,5 Diamino 2 Nitrobenzoic Acid As a Ligand

Electronic and Magnetic Properties of Resulting Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from 3,5-diamino-2-nitrobenzoic acid are intrinsically linked to the nature of the central metal ion, the coordination geometry, and the specific binding modes of the ligand. Research into these properties provides valuable insights into the structure and bonding within these molecules. While specific experimental data for complexes of this compound is not extensively available in the public domain, we can infer and discuss the expected properties based on the behavior of structurally similar ligands, such as other derivatives of benzoic acid and nitro-containing aromatic compounds.

The electronic spectra of coordination compounds arise from transitions of electrons between different energy levels. In transition metal complexes, these are typically d-d transitions and charge transfer bands. The d-d transitions, which occur within the d-orbitals of the metal ion, are influenced by the ligand field strength and the geometry of the complex. For instance, nickel(II) complexes in an octahedral environment typically exhibit three spin-allowed d-d transitions. The positions and intensities of these bands provide information about the Racah parameter (B) and the crystal field splitting parameter (Dq), which are measures of inter-electronic repulsion and the energy separation of the d-orbitals, respectively. In lower symmetry environments, such as tetrahedral or square planar, the number and energy of these bands will differ, reflecting the different splitting patterns of the d-orbitals.

For lanthanide complexes, the electronic transitions primarily involve the 4f electrons. These f-f transitions are characteristically sharp and of low intensity because they are Laporte-forbidden. The energies of these transitions are less affected by the ligand environment compared to d-d transitions in transition metals, due to the effective shielding of the 4f orbitals by the outer 5s and 5p electrons. However, the coordination environment can influence the intensity of these bands. The electronic absorption spectra of lanthanide complexes are often dominated by intense charge transfer bands in the UV region, which can sometimes obscure the weaker f-f transitions.

The magnetic properties of these coordination compounds are determined by the number of unpaired electrons on the central metal ion and the interactions between them. The magnetic moment of a complex can be experimentally determined and provides a good indication of the spin state of the metal ion. For transition metal complexes, the measured magnetic moment can help distinguish between high-spin and low-spin configurations in octahedral complexes, or between different possible geometries. For example, a d5 iron(III) complex will have a much larger magnetic moment in a high-spin state (five unpaired electrons) compared to a low-spin state (one unpaired electron).

In polynuclear complexes, magnetic interactions between metal centers can occur, leading to either ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins) coupling. These interactions are mediated by the bridging ligands. For instance, studies on related cobalt(II) complexes with bridging carboxylate ligands have shown the presence of antiferromagnetic interactions. Similarly, binuclear copper(II) complexes often exhibit strong antiferromagnetic coupling through phenoxo or other bridging groups. The temperature dependence of the magnetic susceptibility is a key measurement to characterize these interactions.

For lanthanide complexes, the magnetic properties are primarily due to the large number of unpaired f-electrons and the significant contribution from orbital angular momentum. This often results in very large magnetic moments. Magnetic interactions between lanthanide ions in polynuclear complexes can also occur, though they are generally weaker than in transition metal complexes. For example, weak antiferromagnetic interactions have been observed in some gadolinium(III) complexes.

Detailed Research Findings

While specific studies on the electronic and magnetic properties of this compound complexes are limited, computational methods such as Density Functional Theory (DFT) have been employed to investigate the electronic structure of related systems. These calculations can provide insights into the molecular orbitals, charge distribution, and can help in the interpretation of experimental electronic spectra. For instance, DFT studies on related nitro-containing ligand complexes have been used to understand the nature of the frontier molecular orbitals (HOMO and LUMO) and to predict the electronic transitions.

EPR (Electron Paramagnetic Resonance) spectroscopy is another powerful technique for studying paramagnetic complexes, particularly those of copper(II). The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the coordination environment and the nature of the donor atoms. For Cu(II) complexes, the EPR parameters can help to elucidate the geometry of the complex and the degree of covalency in the metal-ligand bonds.

Data Tables

Due to the limited availability of specific experimental data for coordination compounds of this compound in the reviewed literature, the following tables present generalized data based on typical values observed for analogous transition metal and lanthanide complexes with related aromatic carboxylate and nitro-containing ligands. These tables are intended to be illustrative of the expected properties.

Table 1: Generalized Electronic Spectral Data for Transition Metal Complexes with Related Ligands

| Metal Ion | Coordination Geometry | Typical d-d Transition Bands (nm) |

| Copper(II) | Distorted Octahedral | 600 - 800 |

| Nickel(II) | Octahedral | 400 - 450, 650 - 750, 1000 - 1200 |

| Cobalt(II) | Octahedral (High-spin) | 500 - 600, 1100 - 1300 |

| Iron(III) | Octahedral (High-spin) | 400 - 450 (often weak/forbidden) |

Table 2: Generalized Magnetic Moments for Transition Metal and Lanthanide Complexes with Related Ligands

| Metal Ion | Spin State / Configuration | Number of Unpaired Electrons | Typical Magnetic Moment (B.M.) |

| Copper(II) | d⁹ | 1 | 1.7 - 2.2 |

| Nickel(II) | d⁸ (Octahedral) | 2 | 2.8 - 3.4 |

| Cobalt(II) | d⁷ (High-spin Octahedral) | 3 | 4.3 - 5.2 |

| Iron(III) | d⁵ (High-spin Octahedral) | 5 | ~5.9 |

| Gadolinium(III) | f⁷ | 7 | ~7.9 |

| Terbium(III) | f⁸ | 6 | ~9.7 |

Supramolecular Chemistry of 3,5 Diamino 2 Nitrobenzoic Acid

Molecular Recognition Phenomena in Supramolecular Systems

There is no available information on the molecular recognition properties of 3,5-Diamino-2-nitrobenzoic acid within supramolecular systems.

Further experimental research, including single-crystal X-ray diffraction and co-crystallization screening, would be required to provide the necessary data to address the topics outlined.

Theoretical and Computational Investigations of 3,5 Diamino 2 Nitrobenzoic Acid

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the molecular properties of complex organic compounds. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules like 3,5-Diamino-2-nitrobenzoic acid. researchgate.net These calculations can determine optimized geometries, electronic structures, and spectroscopic parameters. nih.govelixirpublishers.com Time-Dependent DFT (TD-DFT) is an extension used to investigate excited states and predict electronic absorption spectra. researchgate.netmaterialsciencejournal.org

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the global energy minimum. The planarity of the benzene (B151609) ring and the orientation of the substituent groups—amino (-NH₂), nitro (-NO₂), and carboxylic acid (-COOH)—are critical aspects of its structure.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A small energy gap suggests high chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net In molecules like this compound, the HOMO is typically localized on the electron-donating amino groups and the benzene ring, while the LUMO is often centered on the electron-withdrawing nitro group. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) from the amino groups to the nitro group upon electronic excitation.

While direct computational data for this compound is not extensively published, analysis of related compounds provides insight into the expected values.

| Compound | Method/Basis Set | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 3,5-dinitrobenzoic acid | B3LYP/6-311++G(d,p) | -8.73 | -4.01 | 4.72 |

| 2-amino-3,5-diiodobenzoic acid | DFT/B3LYP | -5.93 | -2.12 | 3.81 |

| 3,5-diamino-1,2,4-triazole | B3LYP/6-31+G* | -6.23 | 1.55 | 7.78 |

This table presents data for related compounds to illustrate typical energy ranges. Data is sourced for comparison purposes. researchgate.netresearchgate.netresearchgate.net

Understanding the charge distribution within a molecule is key to predicting its reactivity and intermolecular interactions. Several computational techniques are used for this purpose.

Mulliken Population Analysis : This method partitions the total electron density among the atoms in a molecule to calculate partial atomic charges. uni-muenchen.dewikipedia.org It provides a simple way to estimate charge distribution, though it is known to be sensitive to the basis set used in the calculation. q-chem.com

Natural Charges : Derived from Natural Bond Orbital (NBO) analysis, natural charges are generally more stable with respect to basis set changes. nih.gov They provide a chemically intuitive picture of charge distribution based on localized orbitals.

Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an excellent tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas and are prone to attack by electrophiles. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, negative potential is expected around the oxygen atoms of the nitro and carboxyl groups, while positive regions are anticipated around the hydrogens of the amino and carboxylic acid groups. nih.gov

| Analysis Method | Information Provided | Predicted Reactive Sites on this compound |

|---|---|---|

| Mulliken and Natural Charges | Provides partial atomic charges on each atom. | High negative charges on O (nitro, carboxyl) and N (amino) atoms; positive charges on H (amino, carboxyl) and C (carboxyl) atoms. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Nucleophilic sites (negative potential): Oxygen atoms of the -NO₂ and -COOH groups. Electrophilic sites (positive potential): Hydrogen atoms of the -NH₂ and -COOH groups. |

Natural Bond Orbital (NBO) Analysis and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu This method provides a detailed understanding of bonding and intramolecular interactions. joaquinbarroso.com

A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO quantifies the strength of the interaction. wisc.edu In this compound, significant intramolecular interactions would include:

Delocalization of the nitrogen lone pairs (n) of the amino groups into the antibonding π* orbitals of the aromatic ring.

Interaction of the oxygen lone pairs of the nitro and carboxyl groups with the ring's π* orbitals.

These interactions are crucial for understanding the electronic effects of the substituent groups and their influence on the molecule's chemical properties. nih.gov

Prediction of Spectroscopic Properties via Computational Models

Computational models are highly effective in predicting and interpreting various types of molecular spectra. mdpi.com

Vibrational Spectra (IR and Raman) : DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov These theoretical frequencies often undergo a scaling procedure to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental FT-IR and Raman spectra. materialsciencejournal.org This allows for the precise assignment of observed vibrational bands to specific molecular motions, such as the stretching and bending of C=O, N-H, and N-O bonds.

Electronic Spectra (UV-Vis) : Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transition energies, oscillator strengths, and corresponding absorption wavelengths (λmax) that constitute a UV-Vis spectrum. elixirpublishers.comfrontiersin.org For this compound, TD-DFT can predict the electronic transitions, such as the π → π* transitions within the aromatic system and the intramolecular charge transfer (ICT) transitions from the electron-donating amino groups to the electron-withdrawing nitro group. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interaction Energies

While quantum chemical calculations typically focus on a single, isolated molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) over time. arxiv.org MD simulations model the movements of atoms and molecules based on a force field, providing insights into dynamic processes and intermolecular interactions. arxiv.org

For this compound, MD simulations could be used to:

Study its solvation in different solvents, analyzing the formation and stability of hydrogen bonds with solvent molecules.

Investigate the packing and intermolecular forces in its crystalline state. The strong hydrogen bond donors (-COOH, -NH₂) and acceptors (-COOH, -NO₂) suggest that hydrogen bonding would be a dominant force in its crystal lattice, similar to what is observed in related structures like 2-amino-5-nitrobenzoic acid. nih.govmdpi.com

Calculate intermolecular interaction energies, quantifying the strength of hydrogen bonds and van der Waals forces that hold the molecules together.

Such simulations are vital for connecting the properties of a single molecule to the macroscopic behavior of the material.

Structure-Reactivity Relationships Derived from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the relationship between the molecular structure of this compound and its chemical reactivity. The arrangement of the amino (-NH2), nitro (-NO2), and carboxylic acid (-COOH) groups on the benzene ring dictates the molecule's electronic landscape and, consequently, its behavior in chemical reactions.

The nitro group is a strong electron-withdrawing group, which significantly influences the electron density distribution across the aromatic ring through both inductive and resonance effects. This can make the aromatic ring more susceptible to nucleophilic attack. Conversely, the amino groups are strong electron-donating groups, which tend to increase the electron density on the ring, particularly at the ortho and para positions. The interplay between these opposing electronic effects, along with the carboxylic acid group, creates a unique reactivity profile for this compound.

Key parameters derived from computational models that help in understanding structure-reactivity relationships include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org For similar nitro-containing aromatic compounds, DFT calculations have been used to determine these values and predict sites of electrophilic and nucleophilic attack. acs.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. For aromatic compounds with both amino and nitro substituents, the electrostatic potential is significantly influenced by this substitution pattern, creating distinct regions of positive and negative potential that guide intermolecular interactions.

Reactivity Descriptors: Quantum chemical calculations can provide various reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and softness. These parameters offer a quantitative measure of the molecule's reactivity and can be correlated with its observed chemical behavior.

| Computational Parameter | Significance in Structure-Reactivity | Related Findings for Similar Compounds |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. acs.org | DFT studies on nitrobenzoic acid derivatives show that substituent groups significantly alter the HOMO-LUMO gap. acs.org |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. | In nitro-substituted aromatics, the region near the nitro group is electron-deficient, while the amino groups create electron-rich areas. |

| Electron-Donating/Withdrawing Effects | Amino groups donate electron density to the ring, while the nitro group withdraws it, influencing overall reactivity. | The interplay of these groups governs the regioselectivity of further chemical modifications. |

Molecular Docking Studies (for investigating interactions with other molecules or surfaces)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method is particularly valuable for understanding how a small molecule like this compound might interact with a biological macromolecule, such as a protein, or with a material surface. While specific molecular docking studies on this compound are not extensively reported in the available literature, studies on structurally similar compounds, such as other nitrobenzoic acid derivatives, provide valuable insights into its potential binding modes and interactions.

In a typical molecular docking simulation, a 3D model of the small molecule (the ligand) and the target macromolecule (the receptor) are used. The algorithm then explores various possible binding poses of the ligand within the receptor's binding site, calculating a scoring function for each pose to estimate the binding affinity.

Key aspects investigated in molecular docking studies include:

Binding Energy: This value provides an estimation of the strength of the interaction between the ligand and the receptor. A more negative binding energy generally indicates a more stable complex.

Interacting Residues: The simulation identifies the specific amino acid residues within the protein's binding pocket that form interactions with the ligand.

Types of Interactions: These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the amino and carboxylic acid groups are potential hydrogen bond donors and acceptors, while the nitro group can also participate in hydrogen bonding and other electrostatic interactions. The aromatic ring can engage in π-π stacking or hydrophobic interactions.

| Docking Parameter | Description | Inferred Relevance for this compound |

| Binding Affinity (Score) | A measure of the predicted strength of the ligand-receptor interaction. | The combination of amino, nitro, and carboxyl groups would influence the overall binding score. |

| Hydrogen Bonds | Key directional interactions between the ligand and receptor. | The -NH2 and -COOH groups are prime candidates for forming hydrogen bonds with protein residues. |

| Interacting Amino Acids | Specific residues in the protein's binding pocket that engage with the ligand. | The nature of these residues would depend on the specific protein target. |

| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | The benzene ring can participate in hydrophobic interactions with non-polar amino acid residues. |

Advanced Materials Applications of 3,5 Diamino 2 Nitrobenzoic Acid and Its Derivatives

Applications in Optoelectronic Materials Development

The exploration of 3,5-Diamino-2-nitrobenzoic acid in the field of optoelectronics is not well-established in publicly available research. The specific nonlinear optical (NLO) and luminescent properties that are crucial for such applications have not been a significant focus of investigation for this particular molecule.

Exploration of Nonlinear Optical (NLO) Properties

There is currently a lack of specific research data on the nonlinear optical (NLO) properties of this compound. NLO materials are essential for applications in laser technology, optical computing, and high-speed data transmission. While theoretical studies and experimental work have been conducted on various organic molecules, including derivatives of benzoic acid, to assess their NLO potential, this compound has not been a prominent candidate in these studies. The specific arrangement of amino and nitro groups on the benzoic acid core could theoretically influence its hyperpolarizability, a key factor for NLO activity, but without dedicated studies, its performance as an NLO material remains unknown.

Development of Luminescent Materials

Similarly, the application of this compound in the development of luminescent materials is not documented in the existing scientific literature. Luminescent materials are vital for technologies such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The fluorescence and phosphorescence characteristics of a compound are determined by its electronic structure. While related aromatic compounds are known to exhibit luminescence, the specific emission properties of this compound have not been characterized.

Building Blocks for Functional Architectures and Frameworks

The use of this compound as a building block for creating complex functional materials like polymers and organic frameworks is an area with potential, yet it remains largely unexplored.

Integration into Polymer-Based Systems

There is no significant body of research detailing the integration of this compound into polymer-based systems. The diamino functionality of the molecule suggests it could potentially act as a monomer in the synthesis of polyamides or other polymers. However, studies demonstrating this, and characterizing the properties of such polymers for advanced material applications, are not currently available.

Construction of Novel Organic Frameworks and Architectures

While the closely related 3,5-diaminobenzoic acid (DABA) has been utilized as a linker in the construction of metal-organic frameworks (MOFs) and other porous materials, the specific use of this compound for this purpose is not reported. MOFs are a class of materials with high porosity and tunable properties, making them suitable for gas storage, separation, and catalysis. The presence of the additional nitro group in this compound could influence the electronic properties and coordination chemistry of resulting frameworks, but this remains a hypothetical advantage without experimental validation.

Role as an Intermediate in Fine Chemical Synthesis

The primary documented role of this compound is as a chemical intermediate. Its structural features, including the carboxylic acid, amino, and nitro groups, make it a versatile precursor for the synthesis of more complex molecules. However, its application as an intermediate specifically for the production of advanced materials is not a prominent theme in the available literature. Its utility is more generally situated within the broader context of fine chemical synthesis, where it can be a starting material for various organic compounds.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of aromatic amines often involves methods like iron powder reduction of nitro compounds, which can be inefficient and generate significant iron sludge, posing environmental challenges. google.com Future research will prioritize the development of cleaner and more sustainable synthetic routes for 3,5-Diamino-2-nitrobenzoic acid and its precursors.

Key areas of exploration include:

Catalytic Hydrogenation: This method stands out for its high efficiency and cleaner profile. Research into novel catalysts, such as Ni-M-Al (where M can be La, Yb, or Ce) three-way catalysts, has shown promise in reducing the required reaction pressure and catalyst consumption for similar compounds, making the process more suitable for industrial-scale production. google.com Further investigation could focus on optimizing catalysts like Raney nickel or palladium on carbon (Pd/C) specifically for the reduction of the dinitro precursor to 3,5-diaminobenzoic acid, aiming for high yields (over 96%) and purity (up to 95%) with the added benefit of catalyst recovery and reuse. google.com

Microchannel Reactors: For the nitration step, which is crucial for creating the nitro-substituted precursors, microchannel reactors offer a significant technological advancement. google.com These reactors provide superior control over reaction conditions, such as temperature and mixing, enhancing safety and yield. Future work could adapt this technology for the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid, a key intermediate, with greater efficiency and safety compared to conventional batch processes. google.com

Green Solvents and Reagents: A move towards using more environmentally benign solvents, such as water or ethanol, in reduction reactions is a critical aspect of sustainable synthesis. google.com Research could explore these solvent systems in combination with optimized catalysts to minimize the use of harsh organic solvents.

Design and Synthesis of Highly Substituted Derivatives with Tunable Properties

The functional groups of this compound—two amino groups, a nitro group, and a carboxylic acid—provide multiple sites for chemical modification. This versatility is central to creating a wide array of derivatives with tailored properties.

Future research will likely focus on:

Functionalization of Amino Groups: The two amino groups can be selectively functionalized to introduce new properties. For instance, reacting them with moieties like α-benzyloximino acid chloride or 1,3-dithiolane-2-carbonyl chloride, as has been done with other diamino benzoic acid esters, could lead to new molecules with enhanced luminescence or specific metal-binding capabilities. researchgate.net

Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid group can alter the molecule's solubility, reactivity, and ability to be incorporated into larger polymer or supramolecular structures.

Tuning Electronic and Optical Properties: The strategic addition of electron-donating or electron-withdrawing groups to the aromatic ring can fine-tune the molecule's electronic structure. This can significantly impact its absorption and emission spectra, potentially leading to the development of novel dyes, fluorophores, or materials for nonlinear optics. researchgate.netmdpi.com The presence of a nitro group, a strong electron-withdrawing group, is known to influence the photophysical properties of aromatic compounds. mdpi.com

Advanced Characterization of Complex Molecular and Supramolecular Architectures

A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound and its derivatives is essential for rational design. While basic characterization is standard, future research will employ more sophisticated techniques.

Single-Crystal X-ray Diffraction: This technique is invaluable for determining the precise molecular geometry and understanding how molecules pack in the solid state. For similar molecules like 2-amino-5-nitrobenzoic acid, X-ray diffraction has revealed the formation of specific hydrogen-bonding motifs (like S(6) rings and R2²(8) loops) that dictate the supramolecular assembly. researchgate.net Similar in-depth studies on this compound would provide critical insights into its crystal engineering potential.

Multi-dimensional NMR and High-Resolution Mass Spectrometry: These methods are crucial for unambiguously confirming the structure of newly synthesized, complex derivatives. dissertationtopic.net Techniques like COSY NMR can help elucidate the connectivity and spatial relationships of protons within the molecule. mdpi.com

Spectroscopic Analysis: Detailed studies using UV-Vis and fluorescence spectroscopy will be essential to map the photophysical properties of new derivatives. Investigating solvatochromism—the change in color with solvent polarity—can reveal information about the electronic nature of the molecule's ground and excited states, which is vital for applications in sensing and optical materials. mdpi.com

In-depth Computational Modeling for Predictive Understanding and Rational Design

Computational chemistry offers a powerful tool for accelerating the discovery and development of new materials by predicting their properties before synthesis.

Future efforts in this area will include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and vibrational spectra of this compound and its derivatives. These calculations can help rationalize observed experimental data and predict the effects of structural modifications.

Structure-Property Relationship Studies: By systematically modeling a series of virtual derivatives, researchers can build comprehensive structure-property relationship models. This allows for the identification of key structural features that control a desired property, guiding the synthetic chemist towards the most promising candidates.

Modeling Supramolecular Interactions: Computational models can simulate the hydrogen bonding and other non-covalent interactions that govern how individual molecules self-assemble. This is crucial for designing crystalline materials or metal-organic frameworks (MOFs) with specific topologies and functions. osti.gov

Rational Design for Specific Material Functions Beyond Conventional Applications

The ultimate goal of the foundational research described above is to enable the rational design of materials based on this compound for specific, advanced applications. nih.govfrontiersin.org The unique combination of functional groups suggests several promising avenues.

Energetic Materials: The high nitrogen content and the presence of both amino (electron-donating) and nitro (electron-withdrawing) groups are characteristic features of many energetic materials. The nitroamino group, in particular, is known to contribute excellent energetic properties. rsc.org Future research could explore the synthesis of derivatives that enhance energetic performance while maintaining thermal stability, potentially for use as secondary explosives. google.com

Metal-Organic Frameworks (MOFs): The carboxylic acid and amino groups make this compound an excellent candidate for a linker in the construction of MOFs. osti.gov By coordinating with metal ions, it could form porous structures with potential applications in gas storage, separation, or catalysis. The functional groups within the pores could be tailored to create specific binding sites.

Advanced Dyes and Pigments: As a derivative of diaminobenzoic acid, the compound is a building block for dyes. dissertationtopic.net By creating derivatives with extended conjugation or by using the molecule as a coupling component, new reactive dyes with high performance and specific colors could be developed for various industrial applications. google.comdissertationtopic.net

Precursors for High-Performance Polymers: The diamino functionality allows it to act as a monomer in the synthesis of high-performance polymers like polyamides or polyimides. The nitro group could be retained for specific properties or subsequently reduced to create additional cross-linking sites, leading to materials with high thermal stability and mechanical strength.

Q & A

Basic: What are the recommended synthetic routes for 3,5-Diamino-2-nitrobenzoic acid, and how can intermediates be characterized?

Methodological Answer:

A multistep synthesis typically involves nitration and amination of benzoic acid derivatives. For example:

Nitration : Start with 3,5-diaminobenzoic acid (DABA) and introduce a nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Purification : Recrystallize intermediates using ethanol/water mixtures, and confirm purity via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .

Characterization : Use FT-IR to confirm functional groups (e.g., nitro group absorption at ~1520 cm⁻¹, carboxylic acid at ~1700 cm⁻¹) and ¹H/¹³C NMR to verify substitution patterns. For crystallographic validation, employ SHELX for structure refinement .

Basic: How can X-ray crystallography be optimized for structural elucidation of this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation of a saturated DMF/water solution to obtain single crystals.

- Data Collection : Collect high-resolution diffraction data (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : Use SHELXL for anisotropic refinement of non-H atoms. Hydrogen bonding networks (e.g., carboxylic acid dimerization) can be visualized using ORTEP-3 for graphical representation .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during structural analysis?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., DFT calculations using Gaussian). For nitro groups, ensure NOESY experiments rule out tautomerism.

- Complementary Techniques : Use XPS to confirm oxidation states (nitro group N 1s peak at ~406 eV) or Raman spectroscopy to resolve overlapping IR bands .

- Case Study : A mismatch in NH₂ vs. NO₂ peak assignments was resolved by deuterium exchange experiments in D₂O, which quenched NH₂ signals in NMR .

Advanced: What strategies mitigate decomposition during the synthesis of this compound?

Methodological Answer:

- Stability Studies : Monitor thermal stability via TGA-DSC (decomposition onset ~200°C). Store the compound at -20°C in amber vials under argon to prevent photodegradation and oxidation .

- Reaction Optimization : Replace protic solvents (e.g., H₂O) with aprotic alternatives (e.g., DMF) during amination to reduce side reactions. Use scavengers like TEMPO to quench free radicals during nitration .

Basic: What analytical methods are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. Calibrate with a certified reference standard .

- Mass Spectrometry : ESI-MS in negative ion mode (expected [M-H]⁻ at m/z 210.04). Cross-reference with NIST Chemistry WebBook databases .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. Identify electrophilic centers (e.g., nitro group) for SNAr reactions.

- Kinetic Studies : Perform Eyring analysis to correlate activation energy with Hammett substituent constants (σₚ for -NO₂ ≈ 1.27) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Toxicity Data : Refer to RTECS DG6186000 ; LD₅₀ (oral, rat) = 320 mg/kg. Use PPE (nitrile gloves, lab coat) and work in a fume hood .

- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste (UN1325) .

Advanced: How does pH influence the stability and reactivity of this compound in aqueous solutions?

Methodological Answer:

- pH-Dependent Speciation : Use UV-Vis spectroscopy (200–400 nm) to track protonation states. The carboxylic acid (pKa ≈ 2.7) deprotonates first, followed by amine groups (pKa ≈ 4.5–5.5) .

- Reactivity : At pH > 6, the deprotonated amine may participate in Schiff base formation, while acidic conditions favor nitro group reduction .

Advanced: What experimental designs address conflicting bioactivity data in enzyme inhibition studies?

Methodological Answer:

- Dose-Response Curves : Use a Hill slope model to differentiate competitive vs. non-competitive inhibition. Validate with Lineweaver-Burk plots .

- Control Experiments : Test against structurally similar analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to isolate the nitro group’s role .

Basic: How can researchers access authoritative spectral data for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.